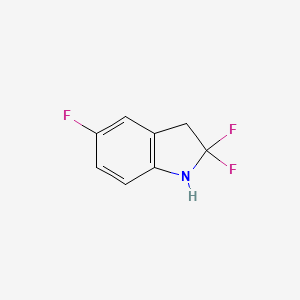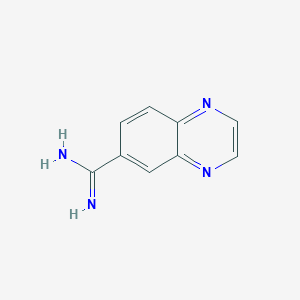
6-Quinoxalinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: Quinoxaline and cyanamide
Conditions: Basic medium (e.g., sodium hydroxide)
Product: Quinoxaline-6-carboximidamide
Industrial Production Methods: Industrial production of quinoxaline-6-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboximidamide can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal, followed by the introduction of the carboximidamide group. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be summarized as follows:
-
Condensation Reaction:
Reactants: o-Phenylenediamine and glyoxal
Conditions: Acidic medium (e.g., hydrochloric acid)
Product: Quinoxaline
Análisis De Reacciones Químicas
Types of Reactions: Quinoxaline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can convert quinoxaline-6-carboximidamide to its corresponding amine derivative.
Substitution: The carboximidamide group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid
Reduction: Quinoxaline-6-amine
Substitution: Various alkyl or aryl derivatives of quinoxaline-6-carboximidamide
Aplicaciones Científicas De Investigación
Quinoxaline-6-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.
Medicine: Quinoxaline derivatives, including quinoxaline-6-carboximidamide, have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry: The compound is used in the development of optoelectronic materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
Quinoxaline-6-carboximidamide can be compared with other quinoxaline derivatives, such as quinoxaline-6-carboxylic acid and quinoxaline-6-amine. While these compounds share a similar core structure, their functional groups confer different chemical and biological properties. For example, quinoxaline-6-carboxylic acid is more acidic and can participate in different types of reactions compared to quinoxaline-6-carboximidamide. Similarly, quinoxaline-6-amine has different reactivity due to the presence of the amine group.
Comparación Con Compuestos Similares
- Quinoxaline-6-carboxylic acid
- Quinoxaline-6-amine
- Quinoxaline-6-sulfonamide
Each of these compounds has unique properties and applications, highlighting the versatility of the quinoxaline scaffold in chemical and biological research.
Propiedades
Número CAS |
786577-69-3 |
|---|---|
Fórmula molecular |
C9H8N4 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
quinoxaline-6-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H3,10,11) |
Clave InChI |
WNYSETOBFXDZSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C=C1C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


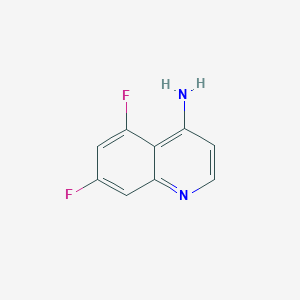
![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)
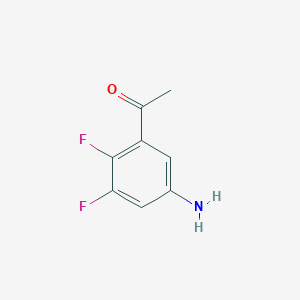



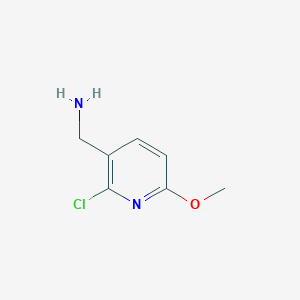
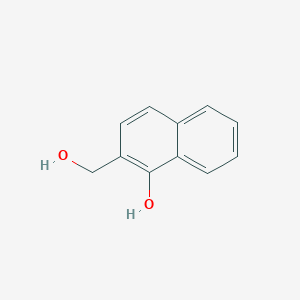
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
